molecular formula C16H30N2O4 B1408279 1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol CAS No. 1440535-70-5

1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol

Cat. No.: B1408279
CAS No.: 1440535-70-5
M. Wt: 314.42 g/mol
InChI Key: QMIVLNMFESBERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and drug discovery programs. Its molecular architecture features a piperidin-4-ol scaffold substituted with both a Boc-protected amine and a tetrahydrofuran-containing aminomethyl group, making it a versatile precursor for the construction of compound libraries. The presence of the piperidine moiety is a common feature in pharmacologically active compounds, often contributing to target binding and pharmacokinetic properties. This compound's primary research value lies in its use as a key building block for the synthesis of more complex molecules, particularly for probing biological targets such as G-protein-coupled receptors (GPCRs) and various enzymes where the nitrogen and oxygen heterocycles can serve as critical pharmacophores. The Boc (tert-butoxycarbonyl) group provides a robust protective strategy for the secondary amine, allowing for selective deprotection under mild acidic conditions to generate a reactive amine handle for further derivatization. The tetrahydrofuran ring introduces a constrained, ether-containing vector that can influence the molecule's conformation, solubility, and hydrogen-bonding capacity. Researchers utilize this compound to develop novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies, aiming to identify lead compounds for a range of therapeutic areas. Its multifunctional nature allows for parallel and combinatorial synthesis approaches, accelerating the optimization of potency and selectivity in candidate drugs.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[(oxolan-2-ylmethylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-15(2,3)22-14(19)18-8-6-16(20,7-9-18)12-17-11-13-5-4-10-21-13/h13,17,20H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIVLNMFESBERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNCC2CCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via a nucleophilic substitution reaction.

    Attachment of the Butoxycarbonyl Group: The butoxycarbonyl group is attached using a carbamate formation reaction, often involving butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis Applications

1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

  • Organic Synthesis : The compound can be utilized to create dendritic polymers and other complex molecular architectures. Its reactivity can be harnessed in multi-step organic synthesis processes.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Through cyclization reactions.
  • Introduction of the Tetrahydrofuran Moiety : Via nucleophilic substitution.
  • Attachment of the Butoxycarbonyl Group : Using carbamate formation reactions with butyl chloroformate .

Biological Research Applications

The compound has been investigated for its potential as a biochemical probe or ligand in receptor studies. Preliminary findings suggest that it may interact with neurotransmitter systems, indicating possible applications in:

  • Pharmacology : Exploring its therapeutic properties and potential as a drug precursor.

Material Science Applications

Due to its structural characteristics, this compound can be employed in the development of:

  • Advanced Materials : Its unique functionalities make it suitable for creating novel materials that could be used in drug delivery systems and specialty chemicals .

Mechanism of Action

The mechanism of action of 1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol (Compound 14)

Key Features :

  • Molecular Formula : Estimated as C₁₈H₃₀N₂O₃ (exact data unavailable).
  • Substituents : A tert-butoxy group and a 2-phenylethyl side chain.
  • Synthesis : Prepared via reaction with di-tertiary butyl dicarbonate under basic conditions (NaOH) at 25–35°C .

Comparison :

  • Solubility : The aromatic phenylethyl group reduces polarity compared to the THF substituent, likely decreasing aqueous solubility.

1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic Acid

Key Features :

  • Molecular Formula : C₁₇H₂₂FN₂O₄.
  • Molecular Weight : 337.37 g/mol .
  • Substituents: A tert-butoxycarbonyl group and a 3-fluorophenylamino-carboxylic acid moiety.

Comparison :

  • Functionality : The carboxylic acid group introduces acidity (pKa ~4–5), absent in the hydroxyl-bearing main compound. This enhances metal coordination or ionic interactions in biological systems.
  • Fluorine Effects : The electron-withdrawing fluorine atom on the phenyl ring improves metabolic stability and bioavailability, a feature lacking in the main compound .
  • Synthetic Utility : The carboxylic acid allows for conjugation via amide bonds, whereas the main compound’s hydroxyl group is less reactive.

tert-Butyl (2-bromo-5-(trifluoromethyl)phenyl)carbamate

Key Features :

  • Substituents : A bromo-trifluoromethylphenyl group.
  • Status : Discontinued, similar to the main compound .

Comparison :

  • Electrophilic Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki), offering synthetic flexibility absent in the main compound.
  • Lipophilicity : The trifluoromethyl group increases lipophilicity (logP), contrasting with the THF group’s polarity.

Research Implications and Challenges

  • Synthetic Accessibility : The main compound’s discontinued status may reflect challenges in purifying the THF-containing intermediate or instability under storage.
  • Solubility vs. Reactivity : The THF group balances polarity and reactivity, whereas tert-butoxy or aromatic substituents prioritize stability or lipophilicity.

Biological Activity

1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol (CAS Number: 1440535-70-5) is a complex organic compound notable for its potential biological activities and applications in scientific research. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a piperidine ring, a butoxycarbonyl group, and a tetrahydrofuran moiety. Its molecular formula is C₁₆H₃₀N₂O₄, with a molecular weight of 314.42 g/mol .

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₃₀N₂O₄
Molecular Weight314.42 g/mol
CAS Number1440535-70-5

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, starting from readily available precursors. The process includes:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of Tetrahydrofuran Moiety : Conducted via nucleophilic substitution reactions.
  • Attachment of Butoxycarbonyl Group : Involves carbamate formation using butyl chloroformate .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The unique structural features allow it to modulate the activity of these targets, potentially influencing various biological pathways .

Research Findings

Recent studies have explored the compound's potential as a biochemical probe in receptor studies and its application in drug development. Notably:

  • Anticancer Activity : Some derivatives of similar compounds have demonstrated significant anticancer activity against various cancer cell lines, with IC50 values indicating effective inhibition .
  • Neurotransmitter Modulation : Investigations into the effects on neurotransmitter systems have shown promise in influencing feeding behavior and other physiological responses in animal models .

Case Studies

  • In Vitro Studies : A study evaluating derivatives similar to 1-butoxycarbonyl compounds indicated that they could effectively inhibit specific cancer cell lines, showcasing their potential as therapeutic agents .
  • In Vivo Evaluations : Research involving animal models has assessed the effects on brain neurotransmitter levels and behavior, revealing insights into their pharmacological potential .

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Boc Protection : Start with piperidin-4-ol and introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., NaOH in THF), as demonstrated in Boc-protected piperidine derivatives .

Aminomethylation : React the Boc-protected intermediate with tetrahydrofuran-2-ylmethylamine. A Mannich-type reaction or reductive amination (using NaBH3CN) is suitable for introducing the aminomethyl group at the 4-position of the piperidine ring .

Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (from ethanol/water) to isolate the product. Yield optimization may require adjusting stoichiometry and reaction time .

Basic Question: How should researchers characterize the stereochemical configuration of the piperidin-4-ol core?

Methodological Answer:

NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry. For stereochemistry, use NOESY/ROESY to detect spatial proximity between the hydroxyl group and adjacent substituents .

X-ray Crystallography : Resolve the crystal structure if single crystals are obtainable. This is critical for unambiguous stereochemical assignment, as seen in related piperidin-4-ol derivatives .

Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and confirm optical purity .

Advanced Question: How can researchers optimize reaction yields when coupling the tetrahydrofuran-2-ylmethylamine moiety?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine. Evidence shows DMF improves coupling efficiency in similar Mannich reactions .

Catalysis : Use Lewis acids like ZnCl2_2 or Sc(OTf)3_3 to activate the piperidine intermediate, as demonstrated in azaindole-piperidine couplings .

Temperature Control : Maintain mild conditions (0–25°C) to minimize side reactions. Higher temperatures may degrade the Boc group .

Advanced Question: How to address discrepancies in spectral data (e.g., unexpected 1H^1H1H-NMR shifts) during characterization?

Methodological Answer:

Impurity Analysis : Perform HPLC-MS to detect byproducts. Adjust purification protocols (e.g., gradient elution) if residual solvents or unreacted intermediates are present .

Dynamic Effects : Consider conformational flexibility of the piperidine ring. Variable-temperature NMR can resolve splitting caused by ring puckering .

Cross-Validation : Compare data with structurally analogous compounds, such as 4-[(4-fluorophenyl)thio]propan-2-ol derivatives, where substituent electronic effects alter chemical shifts .

Advanced Question: What strategies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. Boc groups are prone to acidic hydrolysis, necessitating stability assessments in gastric fluid models .

Light/Oxygen Sensitivity : Store samples under inert gas (N2_2) and in amber vials to prevent oxidation or photodegradation, as advised for similar tertiary amines .

Long-Term Storage : Lyophilize the compound and store at –20°C in desiccated conditions to preserve integrity, as recommended for hygroscopic piperidine derivatives .

Advanced Question: How to design in vitro assays to evaluate receptor-binding affinity?

Methodological Answer:

Target Selection : Prioritize receptors where piperidin-4-ol derivatives show activity (e.g., dopamine D2 or sigma receptors). Radioligand displacement assays using 3H^3H-spiperone are a validated approach .

Competitive Binding : Prepare test compounds at varying concentrations (1 nM–10 μM) and measure IC50_{50} values. Include controls like haloperidol for D2 receptor studies .

Data Normalization : Correct for nonspecific binding using excess cold ligand. Triplicate experiments are critical for statistical validity .

Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to estimate blood-brain barrier permeability, leveraging software like GROMACS .

ADMET Prediction : Use QikProp or SwissADME to calculate logP, solubility, and CYP450 inhibition. For example, the tetrahydrofuran moiety may enhance solubility compared to aromatic analogs .

Docking Studies : Perform rigid/flexible docking (AutoDock Vina) against crystallized receptor structures (e.g., PDB: 6CM4 for dopamine receptors) to identify binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.